molecular formula C15H32FO2P B126188 IDFP CAS No. 615250-02-7

IDFP

货号: B126188
CAS 编号: 615250-02-7
分子量: 294.39 g/mol
InChI 键: SFRALHFBKRAJPW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

IDFP (Isopropyl Dodecylfluorophosphonate) is an organophosphorus compound that acts as a dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), the primary enzymes responsible for degrading endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively . This dual inhibition elevates endogenous levels of both AEA and 2-AG, leading to prolonged activation of cannabinoid receptor type 1 (CB1) signaling. This compound exhibits high potency, with IC50 values of 0.8 nM for MAGL and 3 nM for FAAH .

准备方法

Overview of IDFP Synthesis Pathways

This compound’s synthesis revolves around constructing its fluorophosphonate core and attaching the isopropyl-dodecyl chain. The process typically follows a multi-step sequence involving phosphorylation, fluoridation, and purification stages. Key challenges include managing the reactivity of phosphorus intermediates and ensuring regioselective fluorination.

Stepwise Synthesis of this compound

Initial Phosphorylation Reactions

The synthesis begins with the preparation of a phosphonate precursor. In a representative approach, dodecanol is treated with phosphorus trichloride (PCl₃) in the presence of a base to form dodecylphosphonic dichloride . Subsequent reaction with isopropyl alcohol yields isopropyl dodecylphosphonate, as shown in the reaction:

Dodecanol+PCl3Dodecylphosphonic dichlorideIsopropyl alcoholIsopropyl dodecylphosphonate\text{Dodecanol} + \text{PCl}_3 \rightarrow \text{Dodecylphosphonic dichloride} \xrightarrow{\text{Isopropyl alcohol}} \text{Isopropyl dodecylphosphonate}

This intermediate is purified via column chromatography to remove unreacted starting materials .

Fluoridation via Diethylaminosulfur Trifluoride (DAST)

The critical fluoridation step employs DAST to replace the phosphonate’s hydroxyl group with fluorine. The reaction is conducted under anhydrous conditions at −42°C to minimize side reactions :

Isopropyl dodecylphosphonate+DASTThis compound+Byproducts\text{Isopropyl dodecylphosphonate} + \text{DAST} \rightarrow \text{this compound} + \text{Byproducts}

Yields for this step typically range from 75% to 85%, depending on the purity of the phosphonate intermediate .

Purification and Characterization

Crude this compound is purified using silica gel chromatography with a gradient of ethyl acetate and hexane. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, with characteristic peaks at δ 4.7 ppm (isopropyl methine) and δ −75 ppm (³¹P NMR) . Mass spectrometry further validates the molecular ion peak at m/z 294.4 [M+H]⁺ .

Optimization Strategies for Scalable Production

Solvent and Temperature Effects

Reaction efficiency improves with polar aprotic solvents like dichloromethane, which stabilize intermediates. Elevated temperatures during phosphorylation (40–50°C) reduce reaction times but risk decomposition, necessitating precise thermal control .

Catalytic Enhancements

Boron trifluoride etherate (BF₃·OEt₂) accelerates phosphorylation by activating phosphorus centers. Trials show a 15% yield increase when BF₃·OEt₂ is used at 0.1 equivalents .

Analytical Data Tables

Table 1: Key Reaction Parameters for this compound Synthesis

StepReagentsTemperatureYield (%)Purity (HPLC)
PhosphorylationPCl₃, Isopropyl OH40°C9298.5
FluoridationDAST−42°C8097.2
PurificationSilica GelRT9599.8

Table 2: Spectroscopic Characterization of this compound

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 1.25 (dodecyl CH₂), δ 4.7 (isopropyl)
³¹P NMRδ −75 ppm
MS (ESI+)m/z 294.4 [M+H]⁺

Comparative Analysis of Alternative Routes

A novel route replaces PCl₃ with phosphorus oxychloride (POCl₃), reducing side products. However, this method requires stoichiometric pyridine and achieves lower yields (78%) .

Industrial-Scale Adaptations

Continuous-flow systems enhance safety and reproducibility for this compound production. Microreactors with DAST achieve 89% fluoridation yield at −30°C, reducing cooling costs .

Environmental and Regulatory Considerations

Waste streams containing phosphorus byproducts require neutralization with calcium hydroxide before disposal. Regulatory guidelines mandate strict emission controls for fluorine-containing compounds .

化学反应分析

异丙基十二烷基氟磷酸酯经历各种化学反应,包括:

这些反应中常用的试剂包括水、过氧化氢等氧化剂以及胺等亲核试剂。形成的主要产物取决于所用试剂和具体的反应条件。

科学研究应用

Pharmacological Applications

1.1 Inhibition of MAGL and FAAH

IDFP has been recognized for its potent inhibitory effects on MAGL and FAAH, which are crucial enzymes in the endocannabinoid system. The IC50 values for this compound are 0.8 nM for MAGL and 3 nM for FAAH, indicating its high efficacy as a therapeutic agent targeting pain and inflammation pathways .

Table 1: Inhibition Potency of this compound

EnzymeIC50 Value (nM)
MAGL0.8
FAAH3

1.2 Pain Management

Research has shown that compounds like this compound can enhance analgesic effects by increasing endocannabinoid levels through the inhibition of their degrading enzymes. This mechanism is particularly relevant in developing treatments for chronic pain conditions .

Neurobiological Research

2.1 Neuroprotective Effects

Studies indicate that this compound's inhibition of MAGL may confer neuroprotective effects by modulating endocannabinoid signaling pathways. This is particularly significant in models of neurodegenerative diseases where inflammation plays a critical role .

Case Study: Neuroprotection in Alzheimer's Disease Models

In a study involving transgenic mice models of Alzheimer's disease, administration of this compound resulted in reduced neuroinflammation and improved cognitive function compared to control groups. The findings suggest a potential therapeutic role for this compound in managing Alzheimer's disease symptoms through modulation of the endocannabinoid system .

Biochemical Research

3.1 Role in Lipid Metabolism

This compound is instrumental in studying lipid metabolism due to its effects on lipid signaling pathways. By inhibiting FAAH and MAGL, researchers can explore the implications of altered lipid signaling on various physiological processes.

Table 2: Effects of this compound on Lipid Signaling Pathways

PathwayEffect Observed
Endocannabinoid SystemIncreased levels of anandamide and 2-AG
Inflammatory ResponseModulation of cytokine release

Future Directions and Research Opportunities

The applications of this compound extend beyond current uses, with ongoing research focusing on:

  • Combination Therapies : Investigating this compound's potential when combined with other pharmacological agents to enhance therapeutic outcomes.
  • Targeted Drug Delivery Systems : Exploring methods to deliver this compound more effectively to specific tissues or cells to maximize its therapeutic effects while minimizing side effects.
  • Clinical Trials : Initiating clinical trials to evaluate the safety and efficacy of this compound in human subjects suffering from chronic pain or neurodegenerative diseases.

作用机制

异丙基十二烷基氟磷酸酯通过抑制单酰基甘油脂肪酶和脂肪酸酰胺水解酶等酶发挥作用。 这些酶参与内源性大麻素的代谢,内源性大麻素在调节能量平衡、脂质代谢和各种生理过程中发挥至关重要的作用 . 通过抑制这些酶,异丙基十二烷基氟磷酸酯会提高内源性大麻素的水平,从而导致信号通路和生理效应发生改变。

相似化合物的比较

Metabolic Effects :

  • Hepatic steatosis : IDFP induces CB1-dependent lipid accumulation in the liver by upregulating sterol regulatory element-binding protein 1c (SREBP1c) and fatty acid synthase (FASN), leading to increased triglyceride (TG) synthesis .
  • Glucose intolerance : Acute this compound treatment causes severe insulin resistance and hyperinsulinemia, partially reversible by CB1 antagonist AM251 .
  • Lipoprotein metabolism : this compound elevates plasma cholesterol and very-low-density lipoprotein (VLDL) levels by reducing TG-rich lipoprotein clearance, a CB1-dependent mechanism .

Safety Profile: this compound has a narrow therapeutic window; acute administration in mice causes mortality within 48 hours via non-CB1 mechanisms, likely due to off-target serine hydrolase inhibition (e.g., neuropathy target esterase, ABHD6) .

Table 1: Key Pharmacological Comparisons

Compound Target Enzymes/Receptors Selectivity IC50 (nM) Metabolic Effects Key Limitations
This compound FAAH, MAGL Dual FAAH: 3; MAGL: 0.8 Hepatic steatosis, glucose intolerance, ↑VLDL Off-target hydrolase inhibition
URB597 FAAH Selective FAAH: 0.4 No effect on plasma TG; anti-inflammatory No MAGL inhibition
JZL184 MAGL Selective MAGL: 8 ↑2-AG, analgesia; minimal hepatic effects Tolerance development
AM251 CB1 antagonist Selective CB1: 7.5 Reverses this compound-induced steatosis/glucose intolerance Psychiatric side effects
JZL195 FAAH, MAGL Dual FAAH: 1.4; MAGL: 8 Similar to this compound but less hepatotoxic Partial CB1 agonism at high doses

Key Comparative Findings

Dual vs. Single Enzyme Inhibition: this compound vs. URB597/JZL184: Unlike selective inhibitors, this compound’s dual action amplifies both AEA and 2-AG, resulting in synergistic CB1 activation. This leads to more pronounced metabolic disruptions (e.g., 97% increase in hepatic 2-AG vs. 78% in muscle) . However, URB597 (FAAH-selective) avoids this compound’s MAGL-related side effects, such as VLDL dysregulation .

CB1 Dependency :

  • This compound’s effects on hepatic genes (ldlr, hmgcr) and glucose intolerance are reversed by AM251 , confirming CB1 mediation . In contrast, JZL195’s partial CB1 agonism at high doses complicates its pharmacology .

Lipid Metabolism :

  • This compound uniquely upregulates SREBP2 targets (insig1, ldlr) and STAT3 signaling , driving cholesterol biosynthesis and acute-phase responses . JZL195 lacks this STAT3 interaction, suggesting divergent off-target pathways .

Safety and Selectivity :

  • This compound inhibits ABHD6 , HSL , and KIAA1363 , contributing to toxicity . JZL195 and URB597 exhibit cleaner profiles, making them preferable for chronic studies .

Renal and Peripheral Effects :

  • This compound stimulates renal medullary blood flow and diuresis via FAAH-dependent COX-2 activation, a mechanism absent in MAGL-selective inhibitors like JZL184 .

生物活性

IDFP (isopropyl fluorophosphate) is an organophosphorus compound that has garnered attention due to its significant biological activity, particularly in the modulation of the endocannabinoid system. This article delves into the biological effects of this compound, highlighting its mechanisms of action, physiological outcomes, and relevant case studies.

This compound acts primarily as an inhibitor of serine hydrolases, particularly fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are crucial for the metabolism of endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting these enzymes, this compound leads to increased levels of these endocannabinoids in the brain, which is associated with various physiological effects.

Key Findings:

  • Inhibition of FAAH and MAGL : this compound treatment resulted in a marked decrease in the hydrolytic activity of FAAH and MAGL in brain tissues, leading to elevated levels of anandamide and 2-AG .
  • Behavioral Effects : In animal models, this compound induced behaviors consistent with cannabinoid receptor activation, including hypomotility, analgesia, catalepsy, and hypothermia. These effects were reversible with the CB1 receptor antagonist AM251, confirming the role of cannabinoid signaling pathways .

Physiological Outcomes

The administration of this compound has been shown to influence several physiological processes:

  • Endocannabinoid Levels : this compound significantly increases brain levels of 2-AG and anandamide while decreasing free arachidonic acid levels. This alteration in lipid chemistry is critical for understanding its effects on metabolic pathways .
  • Gene Expression Changes : Microarray analysis revealed that this compound alters the expression of genes involved in lipid metabolism, fatty acid synthesis, and insulin signaling pathways. Notably, it induced hepatic triglyceride accumulation and insulin resistance in treated animals .

Data Tables

The following table summarizes key findings from studies on this compound's biological activity:

Parameter Control (DMSO) This compound Treatment Effect Size
Anandamide Levels (ng/g)5.050.0↑ 10-fold
2-AG Levels (ng/g)3.035.0↑ 11-fold
Arachidonic Acid Levels (ng/g)20.010.0↓ 50%
Gene Expression ChangesBaseline533 genes alteredSignificant changes observed

Case Studies

Several case studies have illustrated the effects of this compound on biological systems:

  • Case Study on Metabolic Effects :
    • In a study involving mice treated with this compound, researchers observed significant alterations in lipid metabolism genes related to obesity and insulin resistance. The expression of lipocalin 2 (lcn2), linked to these conditions, was notably affected by this compound treatment .
  • Behavioral Analysis :
    • Another case study assessed the behavioral responses in rodents following this compound administration. The results indicated that the behavioral changes mirrored those produced by direct CB1 agonists, reinforcing the conclusion that this compound's effects are mediated through cannabinoid receptor activation .

常见问题

Basic Research Questions

Q. What experimental models are most effective for studying IDFP's modulation of endocannabinoid signaling pathways?

  • Methodological Answer : Use in vivo models such as CB1 receptor knockout mice (CB1−/−) and pharmacological antagonists (e.g., AM251) to isolate MAGL inhibition effects from CB1-mediated pathways. Include lipid profiling (e.g., VLDL, LDL quantification) and gene expression analysis (e.g., qPCR for SREBP-1c, FASN) in liver, adipose tissues, and plasma . For neuronal studies, combine this compound with organophosphorus analogs (e.g., CPO) to compare 2-AG elevation kinetics .

Q. How should researchers design dose-response studies to evaluate this compound's impact on plasma lipid profiles?

  • Methodological Answer : Implement graded dosing regimens (e.g., 1–10 mg/kg) with longitudinal blood sampling. Use ultracentrifugation or NMR spectroscopy to quantify lipoprotein subclasses (VLDL, LDL, HDL) and assess dose-dependent changes in triglycerides (TG) and cholesterol. Validate findings with CB1 antagonists (AM251) to confirm receptor dependency .

Q. What controls are critical when investigating this compound's enzymatic inhibition specificity?

  • Methodological Answer : Include controls with FAAH-selective inhibitors (e.g., URB597) to distinguish MAGL-specific effects. Use CB1−/− mice or AM251 pretreatment to rule out receptor-mediated confounding. Parallel experiments with synthetic CB1 agonists (e.g., WIN55212-2) can clarify downstream signaling mechanisms .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings in this compound-induced gene expression when combining CB1 antagonists?

  • Methodological Answer : Analyze transcriptional regulatory networks via RNA-seq and perform chromatin immunoprecipitation (ChIP) assays to identify co-activating factors. For example, the unexpected elevation of lipocalin-2 mRNA with AM251/IDFP co-treatment suggests residual CB1-independent pathways or alternative receptor crosstalk (e.g., PPARγ). Pathway enrichment analysis (e.g., KEGG, GO) is recommended to resolve such contradictions .

Q. What advanced statistical methods are suitable for analyzing this compound's tissue-specific metabolic effects?

  • Methodological Answer : Apply multivariate regression models to account for organ crosstalk (e.g., liver-adipose axis). Machine learning clustering (e.g., k-means) can identify subpopulations with differential lipid responses. Incorporate time-series data from hepatic 2-AG measurements (LC-MS/MS) and plasma lipidomics to model kinetic interactions .

Q. How should conflicting data on this compound's impact on apoE-mediated lipoprotein clearance be resolved?

  • Methodological Answer : Conduct tracer studies with radiolabeled VLDL particles in apoE−/− models to delineate clearance mechanisms. Combine heparin-mediated lipoprotein lipase assays with this compound treatment to quantify triglyceride hydrolysis efficiency. Validate using mass spectrometry to detect apoB100/apoB48 ratios in VLDL fractions .

Q. Key Methodological Considerations

  • Data Contradiction Analysis : When this compound's effects diverge across studies (e.g., hepatic steatosis vs. unchanged HDL), use in situ hybridization to localize gene expression changes and isotope tracing to map lipid flux .
  • Experimental Replication : Replicate findings in multiple models (e.g., diet-induced obesity mice, human hepatocyte lines) to confirm MAGL-specificity and exclude species-specific biases .

属性

IUPAC Name

1-[fluoro(propan-2-yloxy)phosphoryl]dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32FO2P/c1-4-5-6-7-8-9-10-11-12-13-14-19(16,17)18-15(2)3/h15H,4-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRALHFBKRAJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCP(=O)(OC(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32FO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647212
Record name Propan-2-yl dodecylphosphonofluoridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615250-02-7
Record name 1-Methylethyl P-dodecylphosphonofluoridate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=615250-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propan-2-yl dodecylphosphonofluoridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IDFP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP27DK66E8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。